REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])([O-])=O>CO.CCOC(C)=O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)NCCC(=O)OC
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was stirred overnight under H2 atmosphere at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)NCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |